1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Overview
Description
1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione is a heterocyclic compound with a unique spiro structureIts molecular formula is C12H12N2O2, and it has a molecular weight of 216.24 g/mol .
Preparation Methods
The synthesis of 1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclohexanone and pyrrolo[2,3-b]pyridine derivatives, followed by a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. .
Scientific Research Applications
1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione include:
Spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione: This compound shares a similar spiro structure but may differ in functional groups.
Spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione derivatives: These derivatives have modifications in the spiro structure, leading to different chemical and biological properties
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-8-3-5-12(6-4-8)9-2-1-7-13-10(9)14-11(12)16/h1-2,7H,3-6H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNICOHONTWLGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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